

Structural Analysis of the Estrogen Receptor Alpha in Complex with 4-Hydroxytamoxifen

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Compound of Interest

Compound Name: *Estrogen receptor-agonist-1*

Cat. No.: *B15543569*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis of the human Estrogen Receptor Alpha (ER α) ligand-binding domain (LBD) in complex with its clinically significant ligand, 4-hydroxytamoxifen (OHT). 4-Hydroxytamoxifen is the active metabolite of tamoxifen, a first-line endocrine therapy for ER-positive breast cancer. It acts as a Selective Estrogen Receptor Modulator (SERM), exhibiting antagonistic effects in breast tissue while having partial agonist effects in other tissues like the endometrium. Understanding the precise structural interactions between OHT and ER α is fundamental for the rational design of next-generation SERMs with improved therapeutic profiles.

This document summarizes key quantitative data, details the experimental protocols for structure determination, and visualizes the associated biological and experimental workflows, using the crystal structure deposited in the Protein Data Bank (PDB) with the accession code 3ERT as the primary reference.

Data Presentation: Quantitative Analysis

The interaction between 4-hydroxytamoxifen and ER α has been extensively characterized. The following tables summarize the key quantitative data derived from biochemical and structural studies.

Binding Affinity and Potency

4-Hydroxytamoxifen binds to the estrogen receptor with an affinity comparable to the natural ligand, estradiol.[1] Its potency has been measured in various assays, reflecting its high affinity and functional impact on receptor activity.

Parameter	Value	Assay Type
Binding Affinity (Kd)	~100 pM	Hormone Binding Assay
IC50	4.2 nM	ER α Transcriptional Activity (Luciferase Reporter)[2]
Relative Binding Affinity	Equal to Estradiol; 25-50x higher than Tamoxifen	Competitive Binding Assay[1]

Crystallographic Data for ER α -OHT Complex (PDB: 3ERT)

The structure of the ER α LBD in complex with OHT was solved by X-ray diffraction, providing high-resolution insights into the molecular basis of its antagonist action.[3]

Parameter	Value
PDB ID	3ERT
Resolution	1.90 Å
R-value work	0.229
R-value free	0.262
Space Group	P 21 21 21
Unit Cell Dimensions (a, b, c)	56.46 Å, 63.85 Å, 76.24 Å
Unit Cell Angles (α , β , γ)	90°, 90°, 90°

Key Intermolecular Interactions

The antagonistic effect of OHT is primarily achieved by inducing a specific conformation of the receptor. This is dictated by a network of hydrogen bonds and hydrophobic interactions within

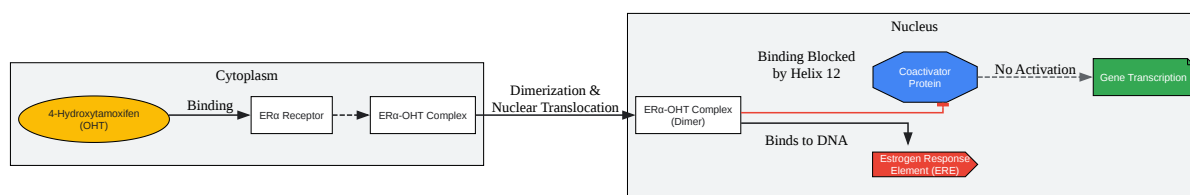
the ligand-binding pocket. The characteristic bulky side chain of OHT sterically hinders the receptor from adopting its active conformation.

Interaction Type	OHT Moiety	ER α Residue	Distance (Å)
Hydrogen Bond	Phenolic Hydroxyl	Arg394	not specified
Hydrogen Bond	Phenolic Hydroxyl	Glu353	not specified
Steric Interaction	Dimethylaminoethoxy Side Chain	Asp351	~3.8

Structural Insights and Signaling Pathway

The binding of an agonist like estradiol to ER α causes the C-terminal helix (Helix 12) to fold over the ligand-binding pocket, creating a surface for the recruitment of coactivator proteins, which initiates gene transcription.

In contrast, when 4-hydroxytamoxifen binds, its bulky side chain prevents Helix 12 from adopting this agonist conformation.[3] Instead, Helix 12 is repositioned to block the coactivator binding groove, effectively antagonizing the receptor's function.[3] This structural rearrangement is the molecular basis of OHT's antiestrogenic effect in breast cancer.



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Caption: Agonist vs. Antagonist action of ER α .

Experimental Protocols

The determination of the ER α -LBD-OHT crystal structure involves several key stages, from protein production to crystallographic analysis.

Protocol 1: Recombinant Expression and Purification of ER α LBD

This protocol describes the expression of the human ER α ligand-binding domain (residues approx. 302-552) in *E. coli* and subsequent purification using affinity chromatography.

- Cloning: The cDNA encoding the hER α -LBD is subcloned into a bacterial expression vector, such as pET, often incorporating an N-terminal Hexahistidine (His6) tag to facilitate purification.
- Transformation: The expression vector is transformed into a suitable *E. coli* expression strain, like BL21(DE3).
- Protein Expression:
 - Inoculate a starter culture of LB medium (with appropriate antibiotics) and grow overnight at 37°C.
 - Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.
 - Induce protein expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of ~1 mM.
 - Continue to grow the culture for several hours (e.g., 4 hours) at a reduced temperature (e.g., 30°C) to improve protein solubility.
- Cell Lysis:
 - Harvest the cells by centrifugation.

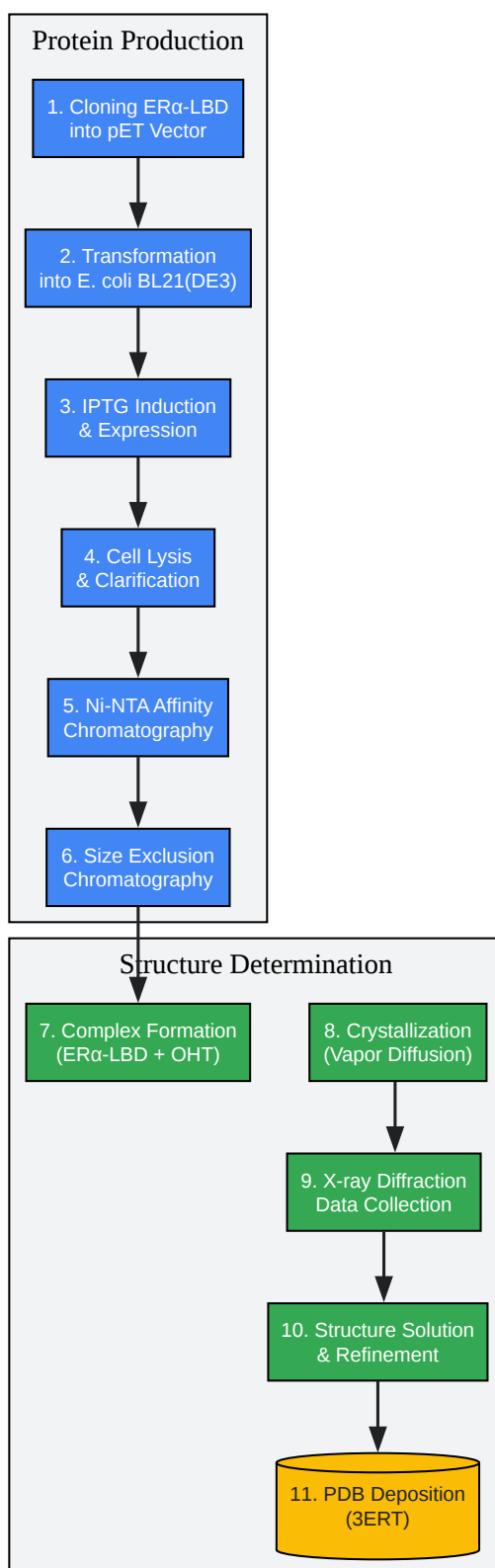
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).
- Lyse the cells using sonication or a French press on ice.
- Clarify the lysate by ultracentrifugation to remove cell debris.
- Affinity Purification (His-Tag):
 - Equilibrate a Ni-NTA affinity column with lysis buffer.
 - Load the clarified lysate onto the column.
 - Wash the column with several column volumes of a wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
 - Elute the His-tagged ER α -LBD from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Further Purification (Optional):
 - For higher purity, the eluted protein can be further purified by size-exclusion chromatography to separate monomers/dimers from aggregates.
 - Dialyze the final protein into a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT).

Protocol 2: Crystallization of the ER α -LBD-OHT Complex

This protocol is based on the conditions reported for the PDB entry 3ERT.

- Complex Formation: Incubate the purified ER α -LBD protein with a 2- to 5-fold molar excess of 4-hydroxytamoxifen for several hours on ice to ensure complete binding.
- Concentration: Concentrate the ER α -LBD-OHT complex to a final concentration of approximately 4.3 mg/mL.

- Crystallization Setup:
 - Use the hanging drop vapor diffusion method.
 - Reservoir Solution: 25-27% (w/v) PEG 4000, 0.18 M Sodium Acetate, 0.09 M TRIS, pH 8.75-9.0.
 - Hanging Drop: Mix 2 μ L of the protein-ligand complex with 2 μ L of the reservoir solution on a siliconized cover slip.
 - Invert the cover slip and seal it over the well of a crystallization plate containing the reservoir solution.
- Incubation: Incubate the plates at a constant temperature of 19-21°C.
- Crystal Growth: Crystals typically appear and grow to a suitable size for X-ray diffraction analysis within one to two weeks.



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